8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
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Overview
Description
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is an organic compound with the chemical formula C9H15NO3·HCl. It belongs to the family of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is known for its wide range of biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most commonly used methods for synthesizing 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid . Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using commercially available reagents. For example, a convenient synthesis method involves using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction reactions and hydrochloric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with lithium aluminum hydride can lead to the formation of various spirocyclic derivatives.
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various biological processes . Additionally, it exhibits anticancer activity by interfering with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Oxa-8-azaspiro[4.5]decane hydrochloride
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
What sets 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride apart from these similar compounds is its unique combination of structural properties and biological activities. Its spirocyclic structure provides inherent rigidity, making it a valuable scaffold for drug discovery. Additionally, its ability to inhibit multiple enzymes and exhibit anticancer activity highlights its potential as a versatile compound in various scientific fields .
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMXHNLJJJJRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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